Monomethyl auristatin E intermediate-4

ADC payload cytotoxicity membrane permeability

This is the stereocontrolled precursor for the N-terminal monomethylvaline residue unique to MMAE, not an interchangeable building block. Using this intermediate guarantees proper folding and activity of the final cytotoxic payload, which is critical for achieving the bystander killing effect in heterogeneous tumors and the 4- to 6-fold improved therapeutic index seen with site-specific DAR 2 conjugates. Do not substitute with generic auristatin intermediates.

Molecular Formula C20H29NO5
Molecular Weight 363.4 g/mol
Cat. No. B12379067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonomethyl auristatin E intermediate-4
Molecular FormulaC20H29NO5
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)CC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C20H29NO5/c1-6-14(2)18(16(22)12-17(23)26-20(3,4)5)21-19(24)25-13-15-10-8-7-9-11-15/h7-11,14,18H,6,12-13H2,1-5H3,(H,21,24)
InChIKeyOBDXBUWPBDVKEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Monomethyl Auristatin E Intermediate-4 (CAS 1823777-46-3) Procurement Guide: Key Reagent for MMAE ADC Payload Synthesis


Monomethyl auristatin E intermediate-4 (CAS: 1823777-46-3) is a critical synthetic intermediate in the preparation of the highly potent microtubule inhibitor Monomethyl auristatin E (MMAE) . MMAE serves as the cytotoxic payload in multiple FDA-approved antibody-drug conjugates (ADCs), including brentuximab vedotin, polatuzumab vedotin, and enfortumab vedotin . As a synthetic reagent, intermediate-4 provides the essential backbone for MMAE construction, enabling reproducible synthesis of this complex auristatin derivative.

Why Monomethyl Auristatin E Intermediate-4 Cannot Be Substituted with Generic Auristatin Precursors


Generic substitution fails because Monomethyl auristatin E intermediate-4 is not an interchangeable building block; it is the specific, protected precursor required for the stereocontrolled synthesis of the N-terminal monomethylvaline residue unique to MMAE . Alternative auristatin precursors (e.g., those for MMAF) possess distinct C-terminal modifications—MMAF bears a charged phenylalanine residue versus MMAE's neutral norephedrine terminus—that fundamentally alter the final payload's physicochemical properties, membrane permeability, and ADC bystander killing capacity . Procurement of the correct intermediate is therefore deterministic for downstream ADC functional performance.

Monomethyl Auristatin E Intermediate-4: Quantitative Differentiation Evidence vs. Closest Analog MMAF


MMAE Payload Exhibits ~2,200-Fold Higher Free Drug Cytotoxicity Than MMAF Due to Membrane Permeability

The MMAE payload synthesized from intermediate-4 demonstrates fundamentally different intrinsic cytotoxicity compared to its closest auristatin analog, MMAF. Free MMAE exhibits substantially higher cytotoxic potency than free MMAF due to its uncharged C-terminal norephedrine moiety, which confers superior membrane permeability and intracellular access . In contrast, the charged C-terminal phenylalanine residue of MMAF attenuates its cytotoxicity, requiring antibody conjugation to achieve therapeutic activity .

ADC payload cytotoxicity membrane permeability MMAE vs MMAF

MMAE ADC Demonstrates Bystander Killing of Antigen-Negative Cells While MMAF ADC Fails In Vivo

ADCs constructed with MMAE payload (derived from intermediate-4) exhibit potent bystander killing of neighboring antigen-negative tumor cells, a critical feature for treating heterogeneous tumors. In a CD30+ / CD30- admixed tumor xenograft model, CD30-targeting ADC delivering membrane-permeable MMAE demonstrated robust bystander killing of CD30- cells . In stark contrast, a less membrane-permeable payload, MMAF, failed to mediate bystander killing in vivo under identical conditions .

ADC bystander effect tumor heterogeneity MMAE vs MMAF in vivo efficacy

MMAE Plasma Protein Binding in Humans (67.9–82.2%) Differs Significantly from Other Species, Impacting ADC PK/PD Translation

The MMAE payload exhibits species-dependent plasma protein binding that must be accounted for in preclinical-to-clinical translation. In humans, MMAE plasma protein binding ranges from 67.9% at 1 nmol/L to 82.2% at 100 nmol/L, whereas in mice it is markedly lower (18.8–28.5%) . This species divergence has direct implications for interpreting murine xenograft efficacy and toxicity data when projecting human ADC performance.

ADC pharmacokinetics plasma protein binding MMAE species differences PK/PD

Optimal Research and Industrial Use Cases for Monomethyl Auristatin E Intermediate-4


ADC Payload Synthesis for Tumors with Heterogeneous Antigen Expression

When developing ADCs for solid tumors known to exhibit heterogeneous target expression (e.g., HER2+ breast cancer, EGFR+ colorectal cancer), MMAE payload synthesized from intermediate-4 is the preferred choice. The demonstrated bystander killing effect of MMAE ensures eradication of antigen-negative tumor subpopulations that MMAF-based ADCs cannot address .

Site-Specific ADC Conjugation Programs Requiring Defined DAR=2 and Enhanced Therapeutic Index

For next-generation ADCs utilizing site-specific conjugation technologies (e.g., engineered cysteine residues, enzymatic conjugation), MMAE intermediate-4 provides the foundation for constructing linker-payloads that achieve homogeneous drug-to-antibody ratio (DAR) of 2. This configuration has demonstrated a 4- to 6-fold improved therapeutic index compared to conventional MMAE ADCs in preclinical studies .

Bicycle Toxin Conjugate (BTC) Development Leveraging Rapid Systemic Clearance

In BTC programs where the parent drug is engineered for rapid elimination (t1/2 <1 hour) to minimize off-target toxicity, the MMAE payload (derived from intermediate-4) provides persistent tumor exposure with a terminal t1/2 of 1.9 days . This PK profile is distinct from ADCs and supports a differentiated safety profile with lower incidence of peripheral neuropathy and neutropenia.

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